3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 3-(4-Methoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Chlorophenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
CAS No. |
497922-04-0 |
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Molecular Formula |
C18H15F3N4OS |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15F3N4OS/c1-2-26-15-5-3-4-13(10-15)16-23-24-17(27)25(16)22-11-12-6-8-14(9-7-12)18(19,20)21/h3-11H,2H2,1H3,(H,24,27)/b22-11+ |
InChI Key |
AKHMEJKNMRJGOR-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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